molecular formula C25H25N3O5 B2980225 N-(3-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898456-44-5

N-(3-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2980225
CAS No.: 898456-44-5
M. Wt: 447.491
InChI Key: YRXMWBHLEIHQBL-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives, closely related to the chemical structure of interest, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their self-assembly processes influenced by hydrogen bonding and have shown significant antioxidant activity. The antioxidant properties were evaluated using various in vitro assays, indicating the potential of these compounds in oxidative stress-related applications (Chkirate et al., 2019).

Antimalarial Activity

Another study focused on a series of compounds structurally related to the queried chemical, which were synthesized and evaluated for their antimalarial activity. The research identified a correlation between the antimalarial potency of these compounds and certain chemical substituents, highlighting their potential in developing new antimalarial therapies (Werbel et al., 1986).

Antibacterial Properties

Further investigation into similar acetamide derivatives has revealed their utility in synthesizing new compounds with antibacterial properties. The study synthesized new hydrazone compounds and evaluated their cytotoxic activity against various bacterial and fungal strains, showing promising results as growth inhibitors of Bacillus subtilis and Aspergillus niger (Le et al., 2018).

Neuroprotective Effects

Research into pyrano[3,2-c]chromene derivatives, which share a core structural motif with the chemical of interest, demonstrated significant neuroprotective effects against oxidative stress-induced damage in PC12 cells. These compounds were evaluated for their inhibitory activity against acetylcholinesterase and butylcholinesterase, with one compound showing high acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases (Sameem et al., 2017).

Structural and Computational Studies

A study on amide-containing isoquinoline derivatives, similar in structure to the queried chemical, focused on their crystal structures and computational analysis. The research provided insights into the molecular interactions and stability of these compounds, contributing to the understanding of their potential applications in material science and molecular design (Karmakar et al., 2007).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-17(29)26-20-7-4-8-21(11-20)27-25(31)16-33-24-15-32-22(12-23(24)30)14-28-10-9-18-5-2-3-6-19(18)13-28/h2-8,11-12,15H,9-10,13-14,16H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXMWBHLEIHQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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